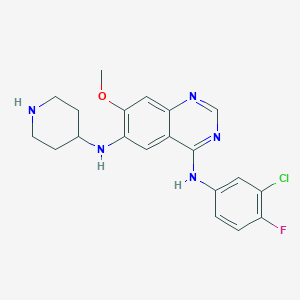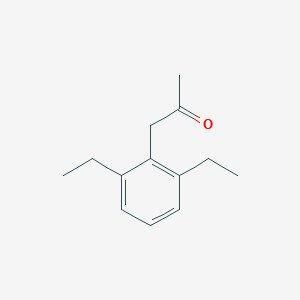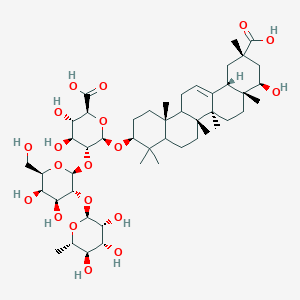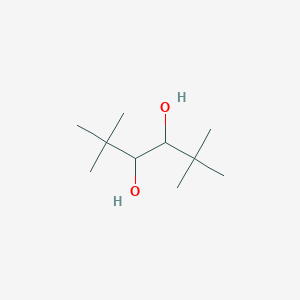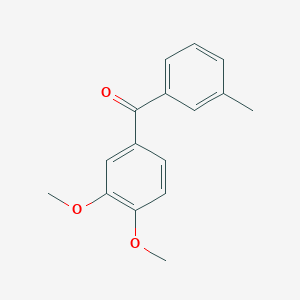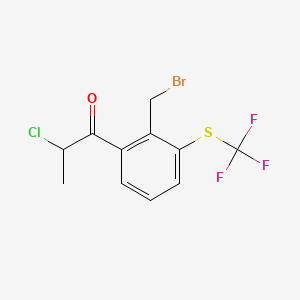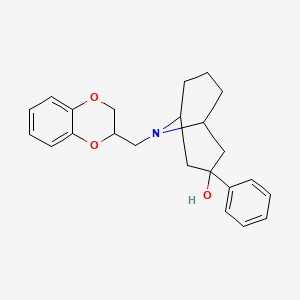![molecular formula C10H20O3 B14074883 1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)
1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.2374 . This compound is known for its unique structure, which includes a tetrahydropyran ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 2-methyl-1-butanol with tetrahydropyranyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tetrahydropyranyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The tetrahydropyranyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the preparation of biologically active molecules and as a protecting group for alcohols in peptide synthesis.
Medicine: It serves as a building block in the synthesis of various medicinal compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- exerts its effects involves its ability to act as a protecting group for alcohols. The tetrahydropyranyl group can be easily introduced and removed under mild conditions, making it a versatile tool in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .
Comparison with Similar Compounds
Similar compounds to 1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- include:
- 4-(2-Tetrahydropyranyloxy)butan-1-ol
- 2,2-Dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)-1-butanol
- 6-(tetrahydro-2H-pyran-2-yloxy)-3-hexyn-1-ol
- 2-Methyl-2-(tetrahydro-2H-pyran-2-yloxy)-1-propanol
These compounds share the tetrahydropyranyl group, which imparts similar chemical properties. 1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its specific structure and the position of the functional groups, which influence its reactivity and applications .
Properties
Molecular Formula |
C10H20O3 |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-methyl-4-(oxan-2-yloxy)butan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-9(8-11)5-7-13-10-4-2-3-6-12-10/h9-11H,2-8H2,1H3 |
InChI Key |
AYHWDOQHYHOHMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC1CCCCO1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


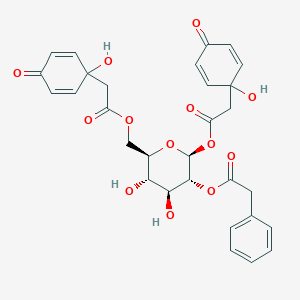

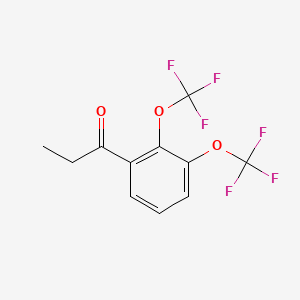
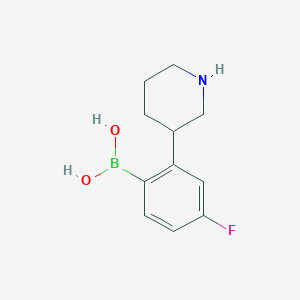
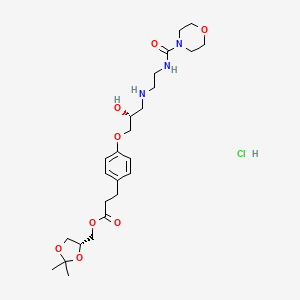
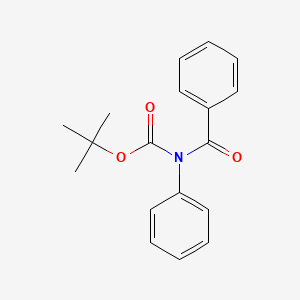
![Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester](/img/structure/B14074839.png)
